molecular formula C13H18ClN3O2S2 B5846523 N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide

N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide

Cat. No. B5846523
M. Wt: 347.9 g/mol
InChI Key: MIVQFEJCBDNCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, also known as ML218, is a compound that has been studied for its potential therapeutic applications. It belongs to the class of piperazinecarbothioamide compounds and has been identified as a selective and potent agonist of the M4 muscarinic acetylcholine receptor.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is a selective and potent agonist of the M4 muscarinic acetylcholine receptor. Activation of this receptor by N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide leads to the inhibition of dopamine release in the brain. This mechanism of action has been demonstrated in several in vitro and in vivo studies. N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to have a high selectivity for the M4 receptor over other muscarinic receptors.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide can inhibit dopamine release in rat striatal slices. In vivo studies have shown that N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide can reduce the locomotor activity of rats and mice. N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to have anxiolytic and antipsychotic effects in animal models.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a selective and potent agonist of the M4 muscarinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in neurological disorders. N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is also commercially available, which makes it easily accessible for researchers. However, there are some limitations to the use of N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide in lab experiments. It has a short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide. One area of research is the development of more potent and selective agonists of the M4 muscarinic acetylcholine receptor. Another area of research is the investigation of the long-term effects of N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide in animal models. Additionally, N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide could be studied in combination with other drugs to determine its potential as a therapeutic agent for neurological disorders. Finally, the role of the M4 muscarinic acetylcholine receptor in other physiological processes could be explored to determine the potential broader applications of N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide.
Conclusion
In conclusion, N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is a compound that has been studied for its potential therapeutic applications in neurological disorders. It is a selective and potent agonist of the M4 muscarinic acetylcholine receptor and has been shown to have several biochemical and physiological effects. N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has advantages for lab experiments, but there are also some limitations to its use. Future research on N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide could lead to the development of new therapeutic agents for neurological disorders and a better understanding of the role of the M4 muscarinic acetylcholine receptor in physiological processes.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide involves several steps, including the synthesis of the piperazinecarbothioamide core and the introduction of the chloro and methylsulfonyl groups. The final product is obtained through a coupling reaction between the piperazinecarbothioamide core and the chloro and methylsulfonyl groups. The synthesis of N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been reported in several scientific journals, and the compound is commercially available for research purposes.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. The M4 muscarinic acetylcholine receptor, which is activated by N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, is involved in the regulation of dopamine release in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, cognition, and emotion. Dysfunction of the dopaminergic system has been implicated in the pathogenesis of Parkinson's disease and schizophrenia.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-methylsulfonylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2S2/c1-10-11(14)4-3-5-12(10)15-13(20)16-6-8-17(9-7-16)21(2,18)19/h3-5H,6-9H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVQFEJCBDNCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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